molecular formula C25H21BF4N2 B2463105 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide CAS No. 78948-33-1

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide

Cat. No.: B2463105
CAS No.: 78948-33-1
M. Wt: 436.26
InChI Key: MFJWRJDJJISDCO-FBVJNIJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes a pyridinium core substituted with ethylideneamino and triphenyl groups, and is paired with a tetrafluoroborate anion. It is utilized in various fields due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, which are the subject of ongoing research to fully elucidate.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide stands out due to its unique combination of functional groups and its tetrafluoroborate anion. Similar compounds include:

Properties

IUPAC Name

(Z)-N-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanimine;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N2.BF4/c1-2-26-27-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(27)22-16-10-5-11-17-22;2-1(3,4)5/h2-19H,1H3;/q+1;-1/b26-2-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWRJDJJISDCO-FBVJNIJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC=N[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C/C=N\[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.